Cas no 90-15-3 (naphthalen-1-ol)

Naphthalen-1-ol, auch bekannt als 1-Naphthol, ist eine organische Verbindung mit der Summenformel C₁₀H₇OH. Es handelt sich um ein weißes bis leicht gelbliches kristallines Pulver mit charakteristischem Geruch. Diese Verbindung ist ein wichtiges Zwischenprodukt in der chemischen Industrie, insbesondere bei der Synthese von Farbstoffen, Pestiziden und Pharmazeutika. 1-Naphthol zeichnet sich durch seine gute Löslichkeit in organischen Lösungsmitteln wie Ethanol und Ether aus, während es in Wasser nur begrenzt löslich ist. Seine phenolische Hydroxylgruppe ermöglicht vielfältige chemische Reaktionen, darunter Etherifizierung und Kondensation. Aufgrund seiner Stabilität und Reaktivität wird es häufig in Forschungs- und Industrielaboren eingesetzt. Sicherheitshinweise: 1-Naphthol kann Haut- und Augenreizungen verursachen und erfordert angemessene Schutzmaßnahmen.
naphthalen-1-ol structure
naphthalen-1-ol structure
Produktname:naphthalen-1-ol
CAS-Nr.:90-15-3
MF:C10H8O
MW:144.169922828674
MDL:MFCD00003930
CID:34551
PubChem ID:7005

naphthalen-1-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Naphthalen-1-ol
    • a-Naphthol
    • 1-Hydroxynaphthalene
    • C.I. 76605
    • Durafur developer D
    • Fourrine 99
    • Furro ER
    • Oxidation base 33
    • 1-Naphthalenol
    • 1-naphthol (alpha)
    • alpha-Naphthol
    • 1-Naphthol
    • 1-Naphthol [for Biochemical Research]
    • 1-Naphtyol
    • 1-Hydroxynaphthalene
    • α-Hydroxynaphthalene
    • NAPHTHOL
    • Fouramine ERN
    • Fourrine ERN
    • Tertral ERN
    • Ursol ERN
    • Basf Ursol ERN
    • Nako TRB
    • Zoba ERN
    • alpha-Hydroxynaphthalene
    • Naphthalenol
    • C.I. Oxidation Base 33
    • .alpha.-Naphthol
    • 1-Naphthyl alcohol
    • CI Oxidation Base 33
    • .alpha.-Hydroxynaphthalene
    • 1-napthol
    • CI 76605
    • WLN: L66J BQ
    • 1-Naphthol (8CI)
    • 5-Hydroxynaphthalene
    • Naphthol-1
    • Naphthyl-1-ol
    • NSC 9586
    • α-Naphthol
    • α-Naphthyl alcohol
    • 50356-21-3
    • ST5214429
    • napthyl alcohol
    • nchembio791-comp4
    • 1-Naphthol, puriss., for fluorescence, >=99.0% (GC)
    • Tox21_202120
    • CCRIS 1172
    • N0026
    • 35825_RIEDEL
    • CS-W020125
    • STL163337
    • GS-6917
    • 1-Naphthol, certified reference material, TraceCERT(R)
    • 1ST000684
    • SCHEMBL3416
    • 1Naphthalenol
    • 4b33
    • 1-Naphthol, LR, >=99%
    • hydroxynaphthalene
    • F1908-0108
    • AI3-00106
    • LS-95401
    • N0864
    • alphaHydroxynaphthalene
    • CAS-90-15-3
    • Z104474036
    • alpha-Naphthol, 1-Naphthol
    • (+)-naphthol
    • NSC9586
    • Duloxetine EP Impurity D (1-Naphthol)
    • 1-Naphtol
    • BBL011611
    • Naphth-1-ol, 9
    • alpha-Naphthyl alcohol
    • CHEBI:10319
    • 1-Naphthol, >=98.0% (GC)
    • UNII-2A71EAQ389
    • alpha-napthol
    • DULOXETINE HYDROCHLORIDE IMPURITY D (EP IMPURITY)
    • 33420_RIEDEL
    • HSDB 2650
    • 1-Naphthol, SAJ special grade, >=99.0%
    • SGCUT00118
    • DTXCID401793
    • alphanaphthol
    • DTXSID6021793
    • AKOS000118822
    • DULOXETINE IMPURITY D (USP IMPURITY)
    • 1hydroxynaphthalene
    • EINECS 201-969-4
    • NSC-9586
    • 1-Naphthol, ReagentPlus(R), >=99%
    • 1-Naphthol, Pure PA, 99%
    • ZINC00967929
    • 1-Naphthol, Vetec(TM) reagent grade, 98%
    • EN300-19501
    • Naphthol, 1-
    • 1-Naphthol, Purified
    • DULOXETINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • 1-Naphthol, PESTANAL(R), analytical standard
    • J-610055
    • to_000072
    • hydroxy naphthalene
    • 1321-67-1
    • HY-Y1309
    • Naphthol 1
    • 70442_FLUKA
    • 1-Naphthol, p.a., 99.0%
    • NCGC00249169-01
    • 1-Naphthol, Reagent
    • Q408876
    • 90-15-3
    • 1-Naphthol, puriss. p.a., Reag. Ph. Eur., >=99% (GC)
    • CHEMBL122617
    • NS00005331
    • N1000_SIAL
    • naphthalene-1-ol
    • N2780_SIAL
    • 1NP
    • 70438_FLUKA
    • 1-NAPHTHOL [HSDB]
    • napthalenol
    • AB-131/40232333
    • 1-Naphthol, BioXtra, >=99%
    • NCGC00256563-01
    • 2A71EAQ389
    • DB-259778
    • BDBM23450
    • 1-NAPHTHOL [INCI]
    • DULOXETINE IMPURITY D [USP IMPURITY]
    • 1-NAPHTHOL [MI]
    • 8 -naphthol
    • NCGC00259669-01
    • DULOXETINE IMPURITY D
    • C11714
    • MFCD00003930
    • Tox21_302768
    • 1-NAPHTOL-
    • naphthalen-1-ol
    • MDL: MFCD00003930
    • Inchi: 1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
    • InChI-Schlüssel: KJCVRFUGPWSIIH-UHFFFAOYSA-N
    • Lächelt: OC1C2C(=CC=CC=2)C=CC=1
    • BRN: 1817321

Berechnete Eigenschaften

  • Genaue Masse: 144.057515
  • Monoisotopenmasse: 144.057515
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 133
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 2.8
  • Topologische Polaroberfläche: 20.2
  • Tautomerzahl: 2

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.224
  • Schmelzpunkt: 94-96 °C (lit.)
  • Siedepunkt: 278-280 °C(lit.)
  • Flammpunkt: Fahrenheit: 257° f
    Celsius: 125° c
  • Brechungsindex: 1.6224
  • Löslichkeit: Soluble in benzene, chloroform, ether and ethanol.
  • Stabilität/Haltbarkeit: Stable, but air and light sensitive - store under inert gas. Incompatible with strong bases, strong oxidizing agents.
  • PSA: 20.23000
  • LogP: 2.54540
  • Merck: 6383
  • λ max: 324(MeOH)(lit.)
  • Sensibilität: Air & Light Sensitive
  • Löslichkeit: Leicht löslich im Wasser, leicht löslich in Benzol, Ethanol, Ether, Chloroform und alkalischen Lösungen.
  • pka: 9.34(at 25℃)
  • Dampfdruck: 1 mmHg ( 94 °C)

naphthalen-1-ol Sicherheitsinformationen

  • Symbol: GHS05 GHS07
  • Prompt:gefährlich
  • Signalwort:Danger
  • Gefahrenhinweis: H302,H312,H315,H318,H335
  • Warnhinweis: P261,P280,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:UN2811 - class 6.1 - PG 3 - EHS - Toxic solids, organic, n.o.s., HI: all
  • WGK Deutschland:1
  • Code der Gefahrenkategorie: 21/22-37/38-41-51/53
  • Sicherheitshinweise: 22-26-37/39-61
  • FLUKA MARKE F CODES:8-23
  • RTECS:QL2800000
  • Identifizierung gefährlicher Stoffe: Xn
  • Explosionsgrenze:5%
  • PackingGroup:III
  • TSCA:Yes
  • Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.
  • Gefahrenklasse:6.1

naphthalen-1-ol Zolldaten

  • HS-CODE:29071510

naphthalen-1-ol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB118103-2,5 kg
1-Naphthol, 99%; .
90-15-3 99%
2.52,5kg
€219.00 2023-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N029A-100g
naphthalen-1-ol
90-15-3 99%
100g
¥61.0 2022-05-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N12070-500g
1-Naphthol
90-15-3
500g
¥106.0 2021-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45524-5g
1-Naphthol (Fourrine ERN)
90-15-3 98%
5g
¥445.00 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N12071-500mg
1-Naphthol
90-15-3
500mg
¥178.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
N2780-10G
naphthalen-1-ol
90-15-3 99%
10g
¥879.34 2023-10-15
TRC
N367990-100g
1-Naphthol
90-15-3
100g
$ 391.00 2023-09-06
Enamine
EN300-19501-25.0g
naphthalen-1-ol
90-15-3 94%
25g
$38.0 2023-05-03
Enamine
EN300-19501-100.0g
naphthalen-1-ol
90-15-3 94%
100g
$67.0 2023-05-03
Life Chemicals
F1908-0108-2.5g
naphthalen-1-ol
90-15-3 95%+
2.5g
$40.0 2023-11-21

naphthalen-1-ol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Methanol Solvents: Methanol
Referenz
Unexpected reaction using methanol dried over molecular sieves
Mizuno, Mamoru; Kobayashi, Katsuaki; Nakajima, Hitoshi; Koya, Masahiko; Inazu, Toshiyuki, Synthetic Communications, 2002, 32(11), 1665-1670

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: p-Toluenesulfonic acid
Referenz
A selective hydrolysis of aryl acetates
Blay, Gonzalo; Luz Cardona, M.; Begona Garcia, M.; Pedro, Jose R., Synthesis, 1989, (6), 438-9

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ;  1.5 h, 25 °C
Referenz
Regioselective hydrolysis of diacetoxynaphthalenes catalyzed by Pseudomonas sp. lipase in an organic solvent
Ciuffreda, Pierangela; Casati, Silvana; Santaniello, Enzo, Tetrahedron, 1999, 56(2), 317-321

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ;  pH 7, rt
Referenz
Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1
Fishman, Ayelet; Tao, Ying; Rui, Lingyun; Wood, Thomas K., Journal of Biological Chemistry, 2005, 280(1), 506-514

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Alumina (Gamma Alumina Oxide) ,  Nickel titanium oxide (Ni0.03Ti0.97O1.97) Solvents: Water ;  8 min, rt
Referenz
Highly recyclable Ti0.97Ni0.03O1.97 catalyst coated on cordierite monolith for efficient transformation of arylboronic acids to phenols and reduction of 4-nitrophenol
Prasanna; Usha, K. M.; Hegde, M. S., Dalton Transactions, 2021, 50(40), 14223-14234

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Sulfuric acid Solvents: Acetone ;  10 min, 40 - 50 °C
Referenz
Acid-washed bentonite: a new reagent for the deprotection of tetrahydropyranyl ethers
Poon, Po. S.; Banerjee, Ajoy K.; Bedoya, Liadis; Sanchez, Jennifer; Laya, Manuel S., Journal of Chemical Research, 2011, 35(8), 477-479

Synthetic Routes 7

Reaktionsbedingungen
1.1 Catalysts: Hexacarbonyldi-μ-chlorodichlorodiruthenium Solvents: 1,2-Dichloroethane ;  18 h, 60 °C
Referenz
Isomerization of 7-Oxabenzonorbornadienes into Naphthols Catalyzed by [RuCl2(CO)3]2
Ballantine, Melissa; Menard, Michelle L.; Tam, William, Journal of Organic Chemistry, 2009, 74(19), 7570-7573

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: N,N′-1,2-Ethanediylbis[N-bromobenzenesulfonamide] Solvents: Methanol ;  3 h, rt
Referenz
N,N'-Dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent catalyzed tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions
Khazaei, Ardeshir; Rostami, Amin; Mahboubifar, Marjan, Catalysis Communications, 2007, 8(3), 383-388

Synthetic Routes 9

Reaktionsbedingungen
1.1 Solvents: Acetone ,  Water ;  48 h, pH 6.2, rt
Referenz
Biotransformation of isoprenoids and shikimic acid derivatives by a vegetable enzymatic system
Maczka, Wanda Krystyna; Mironowicz, Agnieszka, Zeitschrift fuer Naturforschung, 2004, 59, 201-204

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride etherate ,  Quinolinium, 3-cyano-1-methyl-, perchlorate (1:1) ,  (OC-6-11)-Bis(acetonitrile)[bis[μ-[[2,3-butanedione 2,3-di(oximato-κO)](2-)]]tet… Solvents: Acetonitrile ;  30 min, rt
Referenz
Photocatalytic hydrogen evolution of 1-tetralones to α-naphthols by continuous-flow technology
He, Xu; Zheng, Yi-Wen; Lei, Tao; Liu, Wen-Qiang; Chen, Bin; et al, Catalysis Science & Technology, 2019, 9(13), 3337-3341

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Carbon dioxide Solvents: Ethanol ,  Water ;  30 min, 60 °C
Referenz
Preparation of high purity α-naphthol
Guseinov, N. I.; Ibragimova, M. D.; Nagiev, V. A.; Alieva, A. G., Azerbaidzhanskii Khimicheskii Zhurnal, 2008, (3), 50-55

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: 2,2′-Bipyridine ,  Trimethylsilyl triflate Solvents: Acetonitrile ;  0 °C; 10 - 25 min, rt
1.2 Reagents: Water ;  rt
Referenz
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2'-Bipyridyl
Yanagihara, Mizushi; Ohta, Reiya ; Murai, Kenichi ; Arisawa, Mitsuhiro ; Fujioka, Hiromichi, ACS Omega, 2019, 4(5), 8465-8471

Synthetic Routes 13

Reaktionsbedingungen
1.1 Solvents: Ethyl 2-chloro-2,2-difluoroacetate ,  Water ;  12 h, 80 °C
Referenz
Water-promoted synthesis of fused bicyclic triazolines and naphthols from oxa(aza)bicyclic alkenes and transformation via a novel ring-opening/rearrangement reaction
Chen, Wenkun; Yang, Wen; Wu, Ruihua; Yang, Dingqiao, Green Chemistry, 2018, 20(11), 2512-2518

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) ,  Silver Solvents: Water ;  24 h, 40 bar, 100 °C
Referenz
Microwave-Assisted Synthesis of Magnetic Carboxymethyl Cellulose-Embedded Ag-Fe3O4 Nanocatalysts for Selective Carbonyl Hydrogenation
Li, Alain You; Kaushik, Madhu; Li, Chao-Jun; Moores, Audrey, ACS Sustainable Chemistry & Engineering, 2016, 4(3), 965-973

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Ethanol ,  Water ;  6 h, rt
Referenz
A mild and highly efficient conversion of arylboronic acids into phenols by oxidation with MCPBA
Chen, Dong-Song; Huang, Jing-Mei, Synlett, 2013, 24(4), 499-501

Synthetic Routes 16

Reaktionsbedingungen
1.1 Solvents: Ethanol
Referenz
Mechanism of photosubstitution of halogen with hydrogen in halonaphthols in alcoholic medium
Ivanov, V. L.; Eggert, L., Zhurnal Organicheskoi Khimii, 1986, 22(9), 1933-7

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O)
1.2 Solvents: Dichloromethane
Referenz
Microwave assisted deprotection of trimethylsilyl ethers under solvent-free conditions catalyzed by clay or a palladium complex
Mojtahedi, Mohammad M.; Saidi, Mohammad R.; Heravi, Majid M.; Bolourtchian, Mohammad, Monatshefte fuer Chemie, 1999, 130(9), 1175-1178

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Indium oxide ,  Diisopropylethylamine Solvents: Ethanol ;  24 h, rt
Referenz
Rationally Designed Double-Shell Dodecahedral Microreactors with Efficient Photoelectron Transfer: N-Doped-C-Encapsulated Ultrafine In2O3 Nanoparticles
Sun, Liming; Li, Rong; Zhan, Wenwen; Wang, Fan; Zhuang, Yuan; et al, Chemistry - A European Journal, 2019, 25(12), 3053-3060

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  2 min, rt
Referenz
Oxidation of Organotrifluoroborates via Oxone
Molander, Gary A.; Cavalcanti, Livia N., Journal of Organic Chemistry, 2011, 76(2), 623-630

naphthalen-1-ol Raw materials

naphthalen-1-ol Preparation Products

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-15-3)1-Naphthol
sfd928
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Jiangsu Xinsu New Materials Co., Ltd
(CAS:90-15-3)
SFD1302
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung